2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C8H6F2N2 and its molecular weight is 168.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Researchers have developed various synthetic methodologies utilizing the difluoromethyl group in pyrrolopyridine derivatives, emphasizing the role of fluorination in medicinal chemistry and material science. For example, microwave-assisted fluorination has been explored for the synthesis of fluorinated pyrrole-imidazole alkaloids, showcasing the utility of such methodologies in creating complex fluorinated structures efficiently (Troegel & Lindel, 2012). Similarly, the development of new gem-difluoroolefination reagents for aldehydes and ketones, like difluoromethyl 2-pyridyl sulfone, demonstrates the advancement in creating versatile building blocks for organic synthesis (Zhao et al., 2010).
Catalysis and Reactivity
The role of difluoromethylated compounds in catalysis and reactivity has been significantly explored. Studies have shown that certain sulfonamides act as novel terminators of cationic cyclisations, indicating the utility of difluoromethyl groups in modifying reaction pathways for the synthesis of complex organic frameworks (Haskins & Knight, 2002). Additionally, the discovery of catalytic, enantioselective difluorination of cinnamamides highlights the potential of difluoromethyl-containing compounds in asymmetric synthesis, providing pathways to compounds with vicinal, fluoride-bearing stereocenters (Haj, Banik, & Jacobsen, 2019).
Material Science and Coordination Chemistry
In material science and coordination chemistry, difluoromethyl groups have been utilized to modify the physical and chemical properties of polymers and coordination compounds. The synthesis and characterization of cobalt(II) complexes with uracil-containing 2,6-diformylpyridine ligands demonstrate the application of fluorinated ligands in tuning the properties of metal-organic frameworks, which could be relevant for catalysis or material applications (Koz et al., 2010). Novel soluble polyimides derived from fluorinated diamine monomers showcase the impact of fluorination on improving solubility, thermal stability, and dielectric properties, underscoring the significance of difluoromethyl groups in high-performance polymer design (Guan et al., 2014).
Mechanism of Action
In terms of pharmacokinetics, the incorporation of fluorinated moieties into the framework of bioactive compounds is of high importance in medicinal and agricultural chemistry, as fluorinated entities can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability .
Properties
IUPAC Name |
2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)6-4-5-2-1-3-11-8(5)12-6/h1-4,7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQUQRRHDBLZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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